2H-1-Benzopyran-6-acetic acid, 3,4-dihydro-alpha-methyl-2-(1-methylethyl)-4-oxo-

Description

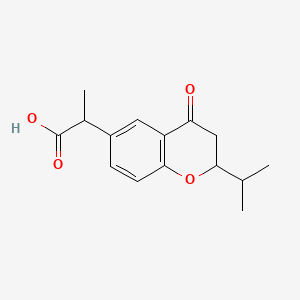

The compound 2H-1-Benzopyran-6-acetic acid, 3,4-dihydro-alpha-methyl-2-(1-methylethyl)-4-oxo- is a benzopyran derivative characterized by:

- A benzopyran core with a ketone group at position 4 (4-oxo).

- Acetic acid substitution at position 6, enhancing hydrophilicity.

- 3,4-dihydro saturation, reducing aromaticity.

- Alpha-methyl and isopropyl (1-methylethyl) groups at positions 2 and 3, increasing steric bulk and lipophilicity.

Propriétés

Numéro CAS |

58282-60-3 |

|---|---|

Formule moléculaire |

C15H18O4 |

Poids moléculaire |

262.30 g/mol |

Nom IUPAC |

2-(4-oxo-2-propan-2-yl-2,3-dihydrochromen-6-yl)propanoic acid |

InChI |

InChI=1S/C15H18O4/c1-8(2)14-7-12(16)11-6-10(9(3)15(17)18)4-5-13(11)19-14/h4-6,8-9,14H,7H2,1-3H3,(H,17,18) |

Clé InChI |

IMEPSBLHFMECET-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1CC(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Construction of the Benzopyran Core

Cyclization of substituted phenols with appropriate side chains is a common approach. For example, Friedel-Crafts acylation of para-substituted phenols with acyl chlorides or anhydrides in the presence of Lewis acids (e.g., aluminum chloride) can yield chromene intermediates.

Hydrogenation of 4-oxo-benzopyran derivatives to obtain 3,4-dihydrobenzopyran structures is frequently employed. Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions reduces the double bond in the pyran ring without affecting other functional groups.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 6-position is typically introduced via alkylation or esterification reactions using haloacetic acid derivatives or esters. For example, ethyl chloroacetate can be reacted with potassium carbonate and the benzopyran intermediate to form the ester, which can be hydrolyzed to the acid.

Alternatively, Friedel-Crafts type reactions with acyl chlorides bearing the acetic acid functionality or its protected forms can be used to install the side chain directly on the aromatic ring.

Detailed Preparation Methods from Patents and Literature

Multi-step Synthesis via Friedel-Crafts Acylation and Hydrogenation

A representative method involves:

Starting Material: 2,4-dibromobutyric acid alkyl ester or 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives.

Friedel-Crafts Acylation: Reaction of para-substituted phenols with acyl chlorides in the presence of aluminum chloride at elevated temperatures to form chromene intermediates.

Intramolecular Cyclization: Under basic conditions (e.g., sodium hydroxide), the intermediate undergoes cyclization to form the benzopyran ring system.

Catalytic Hydrogenation: Using 10% Pd/C catalyst at ~70°C under hydrogen atmosphere for 10 hours to reduce the 4-oxo group and saturate the 3,4-double bond, yielding the 3,4-dihydro-4-oxo benzopyran derivative.

Esterification and Hydrolysis: The carboxylic acid group is esterified with C1-C10 alcohols to form esters, which can be hydrolyzed back to acids if needed.

Resolution of Enantiomers: Chemical resolution using chiral amines such as (+)-dehydroabietylamine allows isolation of optically pure (R)- and (S)-enantiomers.

Alternative Synthesis via Alkylation and Esterification

Reaction of benzopyran intermediates with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone under reflux for 24 hours leads to the formation of the acetic acid ester side chain.

The crude product is purified by crystallization from ethanol, yielding moderate to good yields (~36% reported for related compounds).

Summary Table of Key Preparation Steps

Research Findings and Yields

The described methods avoid expensive catalysts like Pd/C in early steps by using brominated precursors and mild conditions, improving cost-effectiveness and scalability.

Yields for key steps such as Friedel-Crafts acylation and cyclization are generally high, with overall yields reported above 70% for intermediates.

Catalytic hydrogenation is efficient and selective, providing high purity 3,4-dihydro derivatives suitable for further functionalization.

Chemical resolution yields optically pure enantiomers with high enantiomeric excess, critical for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Antidiabetic Properties

One of the prominent applications of this compound is its potential use in treating diabetes. Research indicates that derivatives of benzopyran can act as inhibitors of sodium-glucose co-transporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting this transporter, these compounds can help lower blood glucose levels, making them valuable in managing type 2 diabetes .

Case Study:

A study highlighted the efficacy of pyrano[3,2-c]benzopyran-6(2H)-one derivatives in reducing postprandial blood sugar levels. These compounds demonstrated significant activity against alpha-glucosidase, further supporting their role as antidiabetic agents .

| Compound | Target Activity | Observations |

|---|---|---|

| Pyrano[3,2-c]benzopyran-6(2H)-one | SGLT2 Inhibition | Effective in lowering blood glucose levels |

| 2H-1-benzopyran derivatives | Alpha-glucosidase Inhibition | Reduces postprandial blood sugar |

Cardiovascular Health

The compound has also shown promise in cardiovascular health due to its platelet aggregation inhibitory activity. This property is particularly beneficial for diabetic patients who are at a higher risk for thrombotic events . The ability to inhibit platelet aggregation may help prevent complications associated with diabetes, such as heart attacks and strokes.

Synthetic Methodologies

The synthesis of 2H-1-benzopyran derivatives often involves reactions with various nucleophiles, leading to a range of structural modifications that enhance biological activity. For instance, reactions with primary amines have yielded various heterocyclic systems that exhibit improved pharmacological profiles .

Example Reaction:

The synthesis process typically involves using acetic acid as a solvent under controlled conditions to facilitate the formation of desired products without undesired side reactions.

Anticancer Activity

Research has indicated that benzopyran derivatives possess anticancer properties. The structural diversity allows for the exploration of different mechanisms of action against various cancer cell lines. Some studies have shown that these compounds can induce cytotoxic effects on human tumor cells, making them candidates for further investigation in oncology .

Table: Anticancer Activity Overview

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Mannich bases derived from benzopyrans | Human colon cancer | 0.2 - 10 |

| Benzopyran derivatives | HepG2 (liver cancer) | < 2 |

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparaison Avec Des Composés Similaires

Core Modifications

Key Observations :

- The acetic acid group in the target compound distinguishes it from esters (e.g., benzoate in ) or hydroxylated analogs (), likely enhancing solubility and hydrogen-bonding capacity .

- Isopropyl and α-methyl groups contribute to higher lipophilicity compared to glycosylated derivatives (), which are highly polar due to sugar attachments .

Physicochemical Properties

Implications :

Toxicity and Hazards

Pharmacological Potential

- Glycosylated benzopyrans () show affinity for carbohydrate-binding proteins, suggesting applications in targeted therapies .

Activité Biologique

2H-1-Benzopyran-6-acetic acid, 3,4-dihydro-alpha-methyl-2-(1-methylethyl)-4-oxo-, commonly referred to as a benzopyran derivative, belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzopyran scaffold, which is recognized for its role in various bioactive molecules. The structural characteristics contribute significantly to its interaction with biological targets.

Anticancer Properties

Benzopyran derivatives have been shown to exhibit anticancer activities. For instance, compounds containing the benzopyran structure have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study indicated that certain benzopyran derivatives could modulate signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Antifungal Activity

Research has demonstrated that benzopyran derivatives possess antifungal properties. For example, specific analogs have been effective against pathogenic fungi like Candida species and Aspergillus species. The mechanism often involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis .

Neuroprotective Effects

Benzopyran compounds have also been explored for their neuroprotective effects. They are known to inhibit monoamine oxidase (MAO) enzymes, which are involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially benefiting conditions such as depression and Parkinson's disease .

The biological activities of 2H-1-Benzopyran-6-acetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as MAO-B and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.

- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Signaling Pathways : The compound influences various signaling pathways that regulate cell survival and apoptosis.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of a series of benzopyran derivatives, including 2H-1-Benzopyran-6-acetic acid. The results indicated that these compounds significantly reduced cell viability in breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 µM. Apoptosis assays confirmed that the compounds induced programmed cell death through mitochondrial pathways .

Neuroprotective Study

In a neuroprotection study involving animal models of Parkinson's disease, administration of 2H-1-Benzopyran-6-acetic acid resulted in improved motor function and reduced neuronal loss in the substantia nigra region. The compound's ability to inhibit MAO-B was linked to these protective effects .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.